N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Medicinal chemistry Metal chelation Kinase inhibition

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2) is a fully synthetic small molecule belonging to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole-acetamide class. It possesses a molecular formula of C24H24N4O3 and a molecular weight of 416.5 g/mol.

Molecular Formula C24H24N4O3
Molecular Weight 416.481
CAS No. 1105209-40-2
Cat. No. B2776322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS1105209-40-2
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4)OC
InChIInChI=1S/C24H24N4O3/c1-30-21-11-10-17(15-22(21)31-2)12-14-26-23(29)16-28-20-9-4-3-7-18(20)27-24(28)19-8-5-6-13-25-19/h3-11,13,15H,12,14,16H2,1-2H3,(H,26,29)
InChIKeyUNVNXKRTFTXIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2) – Core Identity and Procurement Prerequisites


N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2) is a fully synthetic small molecule belonging to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole-acetamide class. It possesses a molecular formula of C24H24N4O3 and a molecular weight of 416.5 g/mol . The structure incorporates three pharmacophoric modules: a 3,4-dimethoxyphenethylamide terminus, a central acetamide linker, and a 2-(pyridin-2-yl)-1H-benzo[d]imidazole core. Commercial listings indicate a typical purity of 95% . Publicly available experimental bioactivity data with quantitative comparators are, at the time of this assessment, extremely limited. Consequently, procurement decisions must rely on structure-based differentiation from closely related analogs whose substitution patterns are known to alter target binding and selectivity.

Why Generic Substitution Fails for N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2)


The pyridin-2-yl substituent on the benzimidazole core creates a unique chelating geometry distinct from the pyridin-4-yl regioisomer (CAS 1105210-75-0) ; this difference can alter metal-ion coordination and target engagement in metalloenzyme or kinase contexts. Simultaneously, the 3,4-dimethoxyphenethyl tail has been identified as a critical driver of acetylcholinesterase (AChE) potency in a related benzimidazole-amide series, where the 3,4-dimethoxyphenethyl derivative (compound 6m) was the most active AChE inhibitor among thirteen analogs (IC50 values significantly superior to the clinical standard tacrine) [1]. Replacing either the pyridin-2-yl or the dimethoxyphenethyl moiety with simpler alkyl, allyl, or phenyl substituents produces compounds that lack both the chelation potential and the optimized hydrophobic-aromatic surface complementarity, making generic one-for-one substitution unreliable.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2)


Regioisomeric Pyridinyl Substitution: Pyridin-2-yl vs. Pyridin-4-yl Chelation Capability

The target compound carries a pyridin-2-yl group at the benzimidazole C2 position, whereas the closest regioisomer (CAS 1105210-75-0) bears a pyridin-4-yl substituent . The pyridin-2-yl nitrogen is positioned to form a five-membered chelate ring with the benzimidazole N3, enabling bidentate coordination of transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺). The pyridin-4-yl isomer cannot form this chelate. In analogous 2-(pyridin-2-yl)benzimidazole systems, bidentate metal binding has been shown to modulate biological activity, particularly in kinase and metalloproteinase inhibition [1]. Direct comparative biological data for the two regioisomers have not been published.

Medicinal chemistry Metal chelation Kinase inhibition

Dimethoxyphenethyl vs. Simple Alkyl/Allyl Amide Tails: AChE Potency Benchmark

In a structurally related benzimidazole-amide series, the 3,4-dimethoxyphenethyl derivative (compound 6m) was the most potent acetylcholinesterase (AChE) inhibitor among thirteen synthesized analogs, with an IC50 superior to that of the reference drug tacrine [1]. Although the scaffold in that study contained an indole rather than a pyridin-2-yl group, the consistent SAR trend demonstrates that the 3,4-dimethoxyphenethyl tail provides optimal AChE active-site occupancy, outperforming methyl, allyl, and other substituted phenyl analogs. The target compound uniquely combines this validated AChE-optimized tail with a pyridin-2-yl benzimidazole core, a combination not represented in the published series.

Acetylcholinesterase inhibition Neurodegeneration Benzimidazole SAR

3,4-Dimethoxyphenethyl vs. 4-Acetylphenyl Amide: Hydrogen-Bonding and Polarity Profile

The target compound differs from N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-72-0) in both hydrogen-bond donor/acceptor count and predicted lipophilicity. The dimethoxyphenethyl tail provides two methoxy oxygen atoms as hydrogen-bond acceptors and lacks the acetyl carbonyl that introduces a strong hydrogen-bond acceptor with a different geometry. The molecular weight of the target compound (416.5 g/mol) is higher than that of the 4-acetylphenyl analog (370.4 g/mol), and calculated logP values are expected to differ by approximately 1–1.5 units based on fragment-based prediction. These differences translate to distinct solubility, permeability, and CYP450 interaction profiles.

Physicochemical property logP Drug-likeness

3,4-Dimethoxyphenethyl vs. 2-Methoxyethyl or Allyl Groups: Molecular Volume and Target Occupancy

Shorter N-substituents such as allyl (N-allyl analog, C17H16N4O, MW 292.33) and 2-methoxyethyl (N-(2-methoxyethyl) analog) lack the extended aromatic surface area provided by the 3,4-dimethoxyphenethyl group. In the benzimidazole-amide AChE study, increasing the steric bulk and aromatic character of the N-substituent correlated with improved potency, a trend consistent with the deep, hydrophobic active-site gorge of AChE [1]. The target compound, with its larger molecular volume and dual methoxy-aromatic pharmacophore, is expected to achieve more extensive van der Waals contacts and π-stacking interactions than any of the simple alkyl/allyl congeners.

Ligand efficiency SAR Binding pocket

Pyridin-2-yl Benzimidazole Core vs. Phenyl or Unsubstituted Benzimidazole: Metal-Binding and Kinase Promiscuity Risk

The 2-(pyridin-2-yl)benzimidazole motif is a recognized pharmacophore for ATP-competitive kinase inhibition due to its ability to mimic the adenine ring and coordinate the hinge-region backbone, while also chelating catalytic magnesium ions [1]. This dual binding mode is absent in 2-phenyl-benzimidazole or unsubstituted benzimidazole cores. The presence of a bidentate pyridin-2-yl group is expected to increase binding affinity but may also broaden kinase hit rates in panel screens. Quantitative kinase profiling data for the target compound are not publicly available. However, class-level precedent indicates that replacing the pyridin-2-yl with a phenyl group typically reduces affinity for kinases by 10- to 100-fold [2].

Kinase selectivity Metal coordination Off-target screening

Best Research and Industrial Application Scenarios for N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1105209-40-2)


Acetylcholinesterase-Targeted Probe or Lead-Identification Screening

Based on the cross-study evidence that the 3,4-dimethoxyphenethyl group delivers the highest AChE potency in a closely related amide series [1], this compound should be prioritized for AChE inhibition screening and as a starting point for neuropharmacological probe development, where the pyridin-2-yl core may additionally confer metal-chelating properties not present in the indole-containing comparator series.

Kinase Hit-Finding Library Enrichment

The 2-(pyridin-2-yl)benzimidazole core is a validated hinge-binding motif for ATP-competitive kinase inhibition [2]. This compound can serve as a scaffold-diversifying addition to kinase-focused screening decks, subject to subsequent selectivity profiling to confirm target engagement over broader kinome promiscuity.

Structure-Based Metalloenzyme Probe Design

The pyridin-2-yl group enables bidentate metal chelation in conjunction with the benzimidazole N3 [3], making the compound a candidate for probing metalloenzyme active sites (e.g., carbonic anhydrase, matrix metalloproteinases) where the dimethoxyphenethyl tail may occupy adjacent hydrophobic sub-pockets.

Comparative Physicochemical and ADME Profiling vs. Commercial Analogs

Procurement for comparative ADME panels is warranted to empirically validate the predicted logP difference of ~1.2 units relative to the 4-acetylphenyl analog (CAS 1105209-72-0) , enabling rational selection between dimethoxyphenethyl and simpler N-substituents for CNS-penetrant versus peripherally restricted lead series.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.